

Dimethylphosphoramidic Dichloride: A Technical Guide to Structural Information and Bonding

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dimethylphosphoramidic dichloride*

Cat. No.: *B1584038*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylphosphoramidic dichloride, with the chemical formula $C_2H_6Cl_2NOP$, is a key organophosphorus compound utilized in a variety of synthetic applications, including as a precursor for phosphoramides and other organophosphorus derivatives.^{[1][2]} A comprehensive understanding of its molecular structure and bonding is crucial for predicting its reactivity and for the rational design of novel molecules in pharmaceutical and agrochemical research. This technical guide provides a detailed overview of the available structural and spectroscopic data for **dimethylphosphoramidic dichloride**, alongside relevant experimental methodologies.

Molecular Structure and Bonding

The molecular structure of **dimethylphosphoramidic dichloride** is characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to a dimethylamino group and two chlorine atoms.^[3] While a definitive, recent experimental crystal structure or gas-phase electron diffraction study for **dimethylphosphoramidic dichloride** has not been identified in the reviewed literature, significant insights can be drawn from computational models and studies of closely related compounds.

A gas-phase electron diffraction study of the analogous compound, dimethylaminodichlorophosphine ($(\text{CH}_3)_2\text{NPCl}_2$), was conducted in 1966.[4] This study, and later computational re-evaluations, provide a basis for understanding the geometry around the phosphorus and nitrogen atoms.[4] For **dimethylphosphoramicidic dichloride**, the phosphorus atom is expected to adopt a tetrahedral geometry.

Computed Structural Data

Publicly available computed data from sources such as PubChem provide theoretical bond lengths and angles.[3] It is important to note that these are predictions and have not been experimentally verified.

Parameter	Value (Computed)
P=O Bond Length	~1.45 Å
P-N Bond Length	~1.66 Å
P-Cl Bond Length	~2.03 Å
N-C Bond Length	~1.47 Å
O=P-N Bond Angle	~115°
O=P-Cl Bond Angle	~113°
Cl-P-Cl Bond Angle	~102°
Cl-P-N Bond Angle	~106°
C-N-C Bond Angle	~114°
C-N-P Bond Angle	~123°

Table 1: Computed geometric parameters for **dimethylphosphoramicidic dichloride**. Data is illustrative and based on computational models.[3]

Spectroscopic Properties

Spectroscopic techniques are fundamental to the characterization of **dimethylphosphoramicidic dichloride**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ^1H and ^{31}P NMR are critical for confirming the identity and purity of **dimethylphosphoramicidic dichloride**. In the ^1H NMR spectrum, a single resonance is expected for the two equivalent methyl groups. The ^{31}P NMR spectrum will show a single resonance at a chemical shift characteristic of a phosphoramicidic dichloride. While specific spectral data for the pure compound is not detailed in the primary literature reviewed, studies on the synthesis of its derivatives routinely use NMR for characterization.[5][6]

Infrared (IR) and Raman Spectroscopy

The vibrational spectrum of **dimethylphosphoramicidic dichloride** provides key information about its functional groups. A strong absorption band corresponding to the P=O stretching vibration is a prominent feature in the IR spectrum. Other characteristic bands include P-N, P-Cl, and C-H stretching and bending vibrations. The National Institute of Standards and Technology (NIST) WebBook indicates the availability of an IR spectrum for this compound.[7]

Vibrational Mode	Approximate Wavenumber (cm^{-1})
P=O Stretch	1250 - 1300
P-N Stretch	900 - 1000
P-Cl Stretch (asym)	500 - 600
P-Cl Stretch (sym)	450 - 550
C-H Stretches (in CH_3)	2800 - 3000
CH_3 Deformations	1400 - 1480

Table 2: Expected infrared absorption frequencies for key vibrational modes of **dimethylphosphoramicidic dichloride**.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of **dimethylphosphoramicidic dichloride** are not extensively published as standalone procedures. However, the general methods can be inferred from studies where it is used as a reactant.

Synthesis

Dimethylphosphoramidic dichloride is typically synthesized by the reaction of dimethylamine or its hydrochloride salt with phosphorus oxychloride (POCl_3).^[5]

General Procedure:

- Phosphorus oxychloride is dissolved in an inert, dry solvent (e.g., diethyl ether, dichloromethane) and cooled in an ice bath.
- A solution of dimethylamine in the same solvent is added dropwise with stirring.
- The reaction mixture is allowed to warm to room temperature and stirred for a specified period.
- The resulting dimethylamine hydrochloride precipitate is removed by filtration.
- The solvent is removed from the filtrate under reduced pressure to yield crude **dimethylphosphoramidic dichloride**, which can be further purified by vacuum distillation.

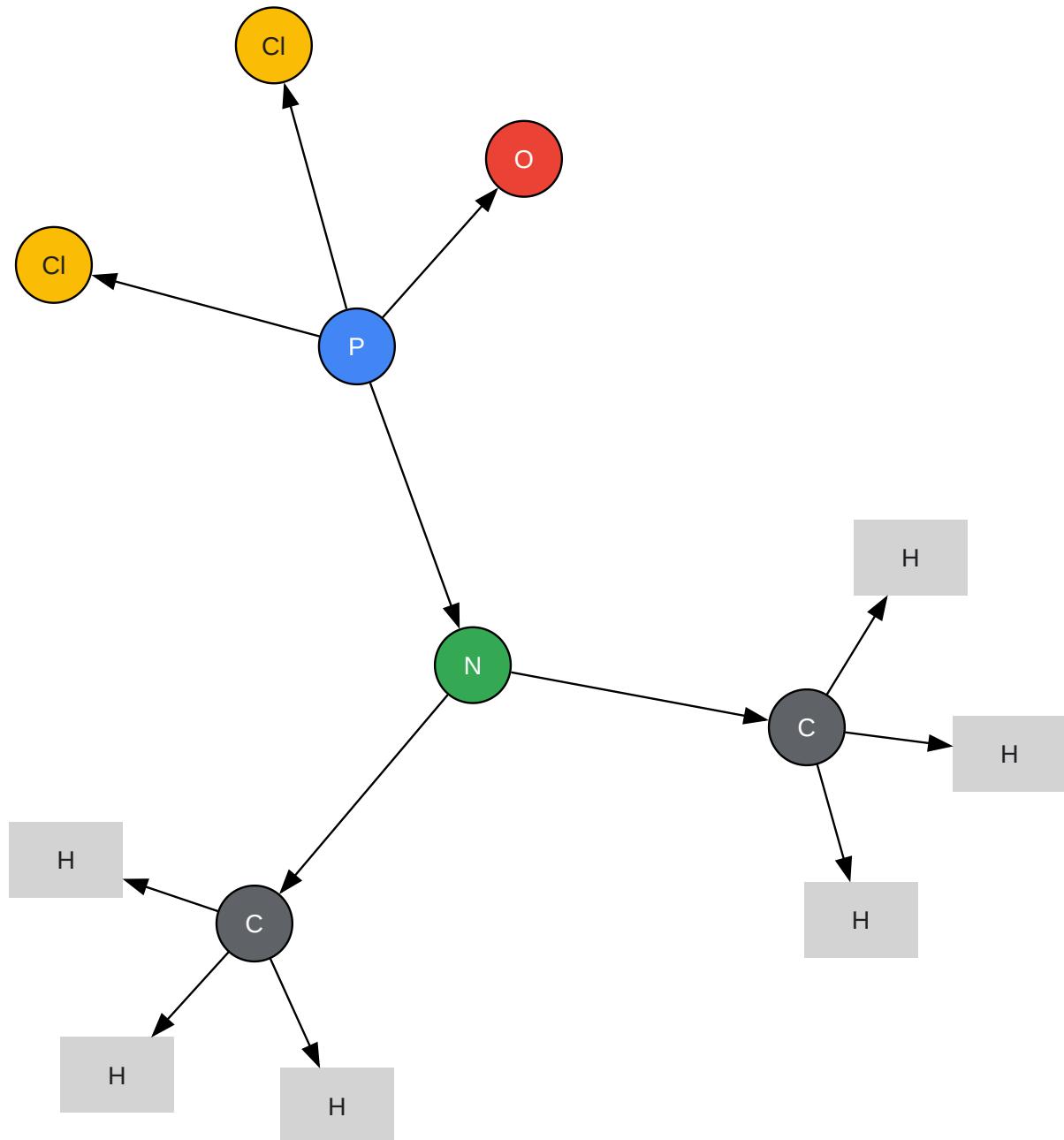
Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl_3) in a standard NMR tube.
- Instrumentation: A high-resolution NMR spectrometer (e.g., 300-500 MHz for ^1H) is used.
- Data Acquisition: ^1H and $^{31}\text{P}\{^1\text{H}\}$ (proton-decoupled) spectra are acquired. For ^{31}P NMR, an external standard of 85% H_3PO_4 is typically used.^[6]

Infrared (IR) Spectroscopy:

- Sample Preparation: For a liquid sample, a thin film is prepared between two salt plates (e.g., NaCl or KBr).
- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.


- Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm^{-1}).

Gas-Phase Electron Diffraction (GED):

- Sample Introduction: The volatile liquid is introduced into a high-vacuum chamber where it is vaporized.
- Electron Beam Interaction: A high-energy electron beam is passed through the gas-phase molecules.
- Data Collection: The scattered electrons form a diffraction pattern on a detector, which is then analyzed to determine the molecular geometry.

Molecular Structure Visualization

The following diagram, generated using the DOT language, illustrates the bonding and connectivity within the **dimethylphosphoramicidic dichloride** molecule based on its known chemical formula and expected tetrahedral geometry.

[Click to download full resolution via product page](#)

Caption: Ball-and-stick model of **dimethylphosphoramicidic dichloride**.

Conclusion

Dimethylphosphoramidic dichloride is a valuable synthetic intermediate whose structural and electronic properties are of significant interest to the scientific community. While a definitive experimental determination of its molecular geometry is not readily available in recent literature, a combination of spectroscopic data, computational modeling, and comparison with analogous compounds provides a robust understanding of its structure and bonding. Further investigation using modern techniques such as single-crystal X-ray diffraction or gas-phase electron diffraction would be beneficial to precisely determine its structural parameters.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lookchem.com [lookchem.com]
- 2. Dimethylamidophosphoric dichloride - Wikipedia [en.wikipedia.org]
- 3. N,N-Dimethylaminophosphoryl dichloride | C₂H₆Cl₂NOP | CID 12673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. (Dimethylamino)phosphonic dichloride [webbook.nist.gov]
- To cite this document: BenchChem. [Dimethylphosphoramidic Dichloride: A Technical Guide to Structural Information and Bonding]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1584038#dimethylphosphoramidic-dichloride-structural-information-and-bonding>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com